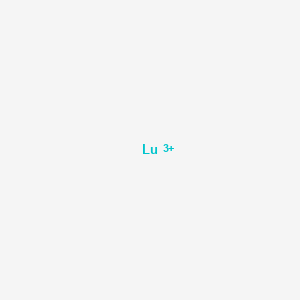

LUTETIUM, ION (LU3+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lutetium, ion (Lu3+), is a trivalent ion of the element lutetium, which is a member of the lanthanide series in the periodic table. Lutetium is a silvery-white metal that is relatively stable in dry air but can tarnish in moist air. It has an atomic number of 71 and is known for its high density and hardness .

Métodos De Preparación

Lutetium, ion (Lu3+), can be prepared through various synthetic routes. One common method involves the ion exchange process, where rare-earth ions are adsorbed onto ion-exchange resins and then selectively washed out using suitable complexing agents . Industrial production methods for lutetium often involve the irradiation of enriched ytterbium targets in reactors to produce lutetium-177, a medically significant isotope .

Análisis De Reacciones Químicas

Lutetium, ion (Lu3+), undergoes several types of chemical reactions:

Oxidation: Lutetium metal tarnishes slowly in air and burns readily to form lutetium (III) oxide (Lu2O3).

Reaction with Water: Lutetium reacts slowly with cold water and quickly with hot water to form lutetium hydroxide (Lu(OH)3) and hydrogen gas.

Reaction with Halogens: Lutetium reacts with halogens to form lutetium (III) halides, such as lutetium (III) fluoride (LuF3), lutetium (III) chloride (LuCl3), lutetium (III) bromide (LuBr3), and lutetium (III) iodide (LuI3).

Reaction with Acids: Lutetium dissolves readily in dilute sulfuric acid to form solutions containing the colorless aquated Lu3+ ion and hydrogen gas.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of lutetium-177 involves its binding to specific receptors on target cells. For example, lutetium-177 dotatate binds to somatostatin receptors on neuroendocrine tumor cells. Once bound, it delivers beta radiation, which damages the tumor cells and nearby cells, leading to their destruction .

Comparación Con Compuestos Similares

Lutetium, ion (Lu3+), can be compared with other lanthanide ions such as ytterbium (Yb3+) and hafnium (Hf4+). While all these ions share similar properties due to their position in the periodic table, lutetium is unique in its high density and hardness. Additionally, lutetium-177 has specific applications in targeted radiotherapy, which sets it apart from other lanthanides .

Similar Compounds

- Ytterbium (Yb3+)

- Hafnium (Hf4+)

- Thulium (Tm3+)

Propiedades

Número CAS |

22541-24-8 |

|---|---|

Fórmula molecular |

Lu+3 |

Peso molecular |

174.967 g/mol |

Nombre IUPAC |

lutetium(3+) |

InChI |

InChI=1S/Lu/q+3 |

Clave InChI |

PSDMOPINLDTFSZ-UHFFFAOYSA-N |

SMILES |

[Lu+3] |

SMILES canónico |

[Lu+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[[1-[(4-Methoxyphenyl)methyl]-5-tetrazolyl]-(3-pyridinyl)methyl]-1-piperazinyl]phenol](/img/structure/B1199114.png)

![2-[[5-(1-benzotriazolylmethyl)-1,3,4-oxadiazol-2-yl]thio]-N-[(4-fluorophenyl)methyl]-N-phenylacetamide](/img/structure/B1199115.png)

![N-(3-methoxyphenyl)-1-[4-(1-tetrazolyl)phenyl]sulfonyl-3-piperidinecarboxamide](/img/structure/B1199118.png)

![2-[2-(3-METHOXYPHENOXY)ACETAMIDO]BENZAMIDE](/img/structure/B1199122.png)

![Methyl 3-fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1199123.png)

![methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1199134.png)